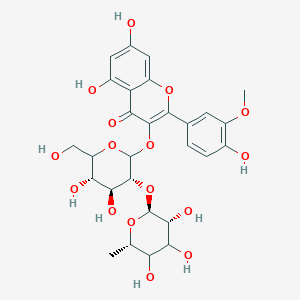
Isorhamnetin 3-O-neohespeidoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorhamnetin 3-O-neohesperidoside is a flavonoid glycoside found in various plants, including Typha angustifolia and Acacia salicina. It is known for its antioxidant, anti-inflammatory, and osteoclastogenic activities. This compound is a significant active substance in traditional herbal medicines, particularly in Puhuang, which is used to treat various chronic diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isorhamnetin 3-O-neohesperidoside can be isolated from natural sources such as Typha angustifolia. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of isorhamnetin 3-O-neohesperidoside involves large-scale extraction from plant materials. The process includes drying the plant material, solvent extraction, and purification using HPLC. The purity of the compound is ensured through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Isorhamnetin 3-O-neohesperidoside undergoes various chemical reactions, including:
Deglycosylation: This reaction involves the removal of sugar moieties, converting isorhamnetin 3-O-neohesperidoside to isorhamnetin 3-O-glucoside and subsequently to isorhamnetin.
Demethylation: This reaction converts isorhamnetin to quercetin.
Common Reagents and Conditions
Deglycosylation: Enzymatic or acidic conditions are commonly used for deglycosylation reactions.
Demethylation: This reaction typically requires oxidative conditions.
Major Products
- Isorhamnetin 3-O-glucoside
- Isorhamnetin
- Quercetin
Wissenschaftliche Forschungsanwendungen
Isorhamnetin 3-O-neohesperidoside has a wide range of scientific research applications:
- Chemistry : It is used as a chemical marker in the analysis of plant extracts .
- Biology : The compound is studied for its interactions with human intestinal flora and its metabolic pathways .
- Medicine : It has potential therapeutic applications due to its antioxidant, anti-inflammatory, and osteoclastogenic properties .
- Industry : It is used in the development of natural health products and supplements .
Wirkmechanismus
Isorhamnetin 3-O-neohesperidoside exerts its effects through various molecular targets and pathways:
- Antioxidant Activity : It scavenges superoxide radicals and inhibits xanthine oxidase .
- Osteoclastogenesis : It promotes the differentiation of osteoclasts and the resorption of bone by upregulating the expression of osteoclast-specific genes .
- Anti-inflammatory Activity : It inhibits inflammatory pathways and reduces oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Isorhamnetin 3-O-neohesperidoside is unique due to its specific glycoside structure and its wide range of biological activities. Similar compounds include:
- Isorhamnetin 3-O-glucoside : A deglycosylated form of isorhamnetin 3-O-neohesperidoside.
- Isorhamnetin : The aglycone form of isorhamnetin 3-O-neohesperidoside.
- Quercetin : A demethylated product of isorhamnetin .
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycoside structures and specific biological activities.
Eigenschaften
Molekularformel |
C28H32O16 |
|---|---|
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
3-[(3R,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-12(31)14(5-10)39-2/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3/t9-,16?,18?,19+,21?,22-,23+,26+,27-,28?/m0/s1 |
InChI-Schlüssel |
QHLKSZBFIJJREC-KPMXSVFISA-N |
Isomerische SMILES |
C[C@H]1C(C([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


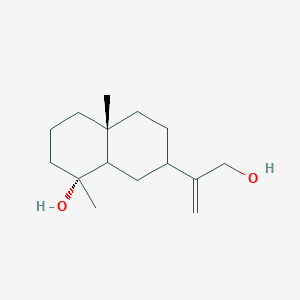
![(6R,14R)-2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B15146227.png)
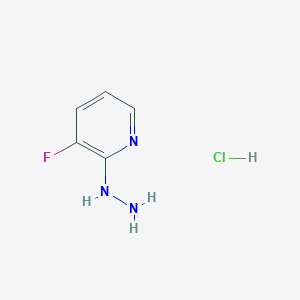
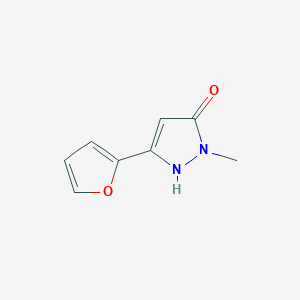
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)


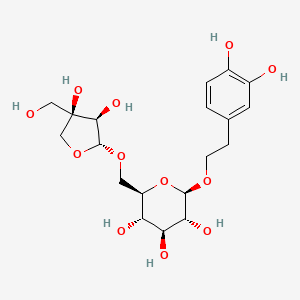
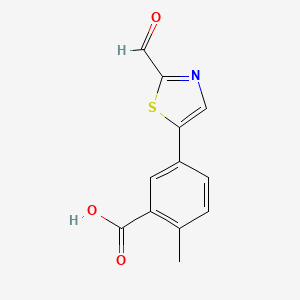
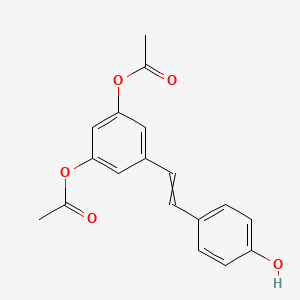

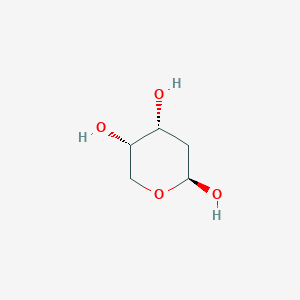
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)
![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)
